molecular formula C₂₂H₂₆D₄O₄ B1152429 Bis(4-methylcyclohexyl) Phthalate-d4

Bis(4-methylcyclohexyl) Phthalate-d4

Cat. No.: B1152429
M. Wt: 362.5
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-methylcyclohexyl) Phthalate-d4 is a deuterated analog of Bis(4-methylcyclohexyl) Phthalate, a phthalic acid ester utilized as a plasticizer in the production of optical films and polarizing sheets . With a molecular formula of C22H26D4O4 and a molecular weight of 362.50 g/mol, this stable isotope-labeled compound is characterized by the substitution of four hydrogen atoms with deuterium. This key feature makes it highly valuable as an internal standard in analytical chemistry, particularly for quantitative mass spectrometry (MS) and gas chromatography (GC) methods. Its primary research application lies in the development and analysis of specialized polymer systems, where it is used to study polymer plasticization, additive migration, and material performance without interference from non-labeled compounds in complex matrices. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₂₂H₂₆D₄O₄

Molecular Weight

362.5

Synonyms

4-Methylcyclohexanol Phthalate-d4;  Bis(4-methylcyclohexyl) Ester Phthalic Acid-d4;  1,2-Benzenedicarboxylic Acid Bis(4-methylcyclohexyl) Ester-d4;  1,2-Benzenedicarboxylic Acid, 1,2-Bis(4-methylcyclohexyl) Ester-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Functional Differences

(a) Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4)
  • Structure : Features two branched 2-ethylhexyl ester groups. Deuterium substitution occurs at the 3,4,5,6 positions of the phthalate ring .
  • Applications : Widely used to quantify DEHP, a common plasticizer, in biological samples (e.g., urine, serum) due to its structural similarity and isotopic stability .
  • Physicochemical Properties : Molecular weight = 394.58 g/mol; retention behavior in GC-MS is influenced by its high hydrophobicity .
(b) Dicyclohexyl Phthalate-d4
  • Structure : Contains two unsubstituted cyclohexyl groups. The deuterium is typically positioned on the phthalate ring .
  • Applications : Used as an internal standard for dicyclohexyl phthalate (DCHP) analysis.
  • Physicochemical Properties : Molecular weight = 334.44 g/mol; shorter retention times compared to methyl-substituted analogs due to reduced steric hindrance .
(c) Monohexyl Phthalate-d4
  • Structure: Monosubstituted hexyl ester with deuterium on the phthalate ring.
  • Applications: Specialized for quantifying monoester metabolites of phthalates in human exposure studies .
(d) Bis(4-methylcyclohexyl) Phthalate-d4
  • Structure : Two 4-methylcyclohexyl groups introduce steric bulk and isomerism (three isomers reported). Deuterium substitution enhances mass spectral differentiation .
  • Applications : Critical for isomer-specific analysis in environmental samples (e.g., dust, polymers) where co-elution of phthalates is common .

Analytical Performance Comparison

Compound Molecular Weight (g/mol) Retention Time (GC-MS, min)* Key Applications
This compound ~370 (estimated) 28.003–29.964 Isomer-specific quantification in dust, polymers
DEHP-d4 394.58 Not explicitly reported DEHP quantification in biological fluids
Dicyclohexyl Phthalate-d4 334.44 Shorter than methyl analogs DCHP analysis in industrial products
Monohexyl Phthalate-d4 254.31 Variable Metabolite studies in human exposure

*Retention times vary based on GC column and conditions.

Toxicological and Environmental Considerations

  • DEHP-d4 : While DEHP is classified as a reproductive toxicant (Category 1B) , its deuterated form is used in trace quantities, minimizing toxicological risks.
  • This compound: Limited toxicity data exist, but its non-deuterated analog is less studied compared to DEHP. Chronic exposure risks are inferred to be low due to its specialized analytical use .

Q & A

Q. How can Bis(4-methylcyclohexyl) Phthalate-d4 be synthesized with high isotopic purity for use as an internal standard?

  • Methodological Answer : Synthesis typically involves esterification of deuterated phthalic acid (e.g., phthalic-d4 acid) with 4-methylcyclohexanol under acid catalysis. Key steps include:
  • Deuterium Labeling : Use of high-purity deuterium oxide (D₂O) or deuterated reagents to ensure >98% isotopic enrichment .
  • Purification : Column chromatography (silica gel) or preparative HPLC to remove unreacted alcohols and non-deuterated byproducts.
  • Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and ¹H/²H NMR to verify deuterium incorporation .

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with a deuterium-labeled internal standard (e.g., this compound itself) to correct for matrix effects. Optimize ionization in negative mode (ESI⁻) for phthalate detection .
  • Quality Control : Include blanks, spikes, and duplicate samples to monitor contamination and recovery rates (target: 80–120%).

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Storage : Keep in amber glass vials at –20°C under inert gas (argon) to minimize hydrolysis and photodegradation .
  • Handling : Use PTFE-coated tools and glass syringes to avoid adsorption onto plastics.

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying this compound metabolism in in vitro models?

  • Methodological Answer :
  • Variables : Test factors like pH (6.5–7.5), temperature (37–42°C), and enzyme concentration (CYP450 isoforms) using a 2³ factorial design to identify interactions .
  • Response Surface Methodology (RSM) : Model metabolite formation rates (e.g., mono-methylcyclohexyl phthalate) to predict optimal conditions .
  • Example Table :
FactorLow LevelHigh LevelEffect on Metabolite Yield
pH6.57.5↑ 15% at neutral pH
Temperature37°C42°C↑ 22% at 42°C

Q. What strategies reconcile conflicting data on this compound’s environmental persistence versus rapid biodegradation in microbial studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from OECD 301B (ready biodegradability) and OECD 307 (soil degradation) tests. Adjust for variables like microbial diversity (16S rRNA sequencing) and organic carbon content .
  • Mechanistic Modeling : Use fugacity models to simulate partitioning between water, soil, and biota, incorporating deuterium’s kinetic isotope effect (KIE) on degradation rates .

Q. How can this compound be integrated into cumulative risk assessments for phthalate mixtures?

  • Methodological Answer :
  • Dose Addition Models : Assign relative potency factors (RPFs) based on receptor-binding assays (e.g., PPARγ activation) compared to DEHP .
  • Synergy Screening : Test binary/ternary mixtures in C. elegans or zebrafish embryos to identify non-additive effects via benchmark dose (BMD) analysis .

Q. What computational frameworks align with experimental data on this compound’s endocrine disruption mechanisms?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with nuclear receptors (e.g., estrogen receptor-α) using CHARMM force fields. Validate with SPR binding affinity data .
  • QSAR Models : Train models on deuterated vs. non-deuterated phthalates to predict toxicity endpoints (e.g., LC50) based on logP and polar surface area .

Methodological Best Practices

  • Theoretical Alignment : Ground metabolic studies in toxicokinetic models (e.g., one-compartment vs. PBPK) to contextualize hepatic vs. renal clearance pathways .
  • Data Standardization : Adopt OECD guidelines for degradation studies and report deuterium content in all datasets to enable cross-study comparisons .

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